

An In-depth Technical Guide to Isoguanosine: Structure, Properties, and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **isoguanosine** (isoG), a naturally occurring isomer of guanosine. It details the molecule's chemical structure, physicochemical properties, and a validated, large-scale synthesis protocol. This document is intended to serve as a key resource for professionals in chemical biology, pharmacology, and drug development exploring the applications of modified nucleosides.

Chemical Identity and Properties

Isoguanosine is a purine nucleoside composed of an isoguanine base attached to a β-D-ribofuranose sugar ring.[1] Structurally, it is an isomer of guanosine, differing by the transposition of the C2 carbonyl and C6 amino groups on the purine ring.[2][3] This seemingly minor alteration results in significant differences in its chemical properties and molecular recognition patterns compared to guanosine.[2] **Isoguanosine** is also known by several synonyms, including crotonoside, 2-hydroxyadenosine, and 1,2-dihydro-2-oxoadenosine.[3][4]

Molecular Identifiers

The following table summarizes the key chemical identifiers for **isoguanosine**, providing essential information for substance registration, identification, and literature searches.



Identifier	Value	Source
CAS Number	1818-71-9	[4][5]
IUPAC Name	6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one	[6]
Molecular Formula	C10H13N5O5	[4]
Canonical SMILES	C1=NC2=C(NC(=O)N=C2N1[C @H]3INVALID-LINK CO)O">C@@HO)N	[6]
InChIKey	MIKUYHXYGGJMLM- UUOKFMHZSA-N	[6]

Physicochemical Data

Quantitative physical and chemical properties of **isoguanosine** are crucial for experimental design, including solubility and thermal stability assessments.

Property	Value	Source
Molecular Weight	283.24 g/mol	[4]
Appearance	White to off-white crystals	[5]
Melting Point	243-245 °C (with decomposition)	
Purity	> 98% (Commercially available)	[5]

Visualization of Chemical Structure

The chemical structure of **isoguanosine** is depicted below, illustrating the purine ring system, the attached ribose sugar, and the specific placement of functional groups.



Figure 1. Chemical structure of isoguanosine (C10H13N5O5).

Experimental Protocol: Large-Scale Synthesis

The synthesis of high-purity **isoguanosine** is critical for research and development. A simple, convenient, and scalable method is the diazotization of 2,6-diaminopurine riboside.[5] This approach avoids the use of hazardous heavy metals and has been demonstrated on a large scale.[5][6]

Materials

- 2,6-Diaminopurine riboside
- Acetic acid (AcOH)
- Sodium nitrite (NaNO₂)
- Water (H₂O)
- Aqueous Ammonia (NH₃·H₂O, 2.8%)
- Hydrochloric acid (HCl, 0.1 M)
- Sodium hydroxide (NaOH, 0.1 M)
- Active charcoal

Procedure

This protocol is adapted from a demonstrated large-scale (200 g) synthesis.[5][6]

- Suspension: Suspend 200 g of 2,6-diaminopurine riboside in 4 L of H₂O at room temperature in a suitable reaction vessel.[6]
- Acidification: Add 1 L of AcOH to the suspension over a period of 5 minutes while stirring.
- Diazotization: Prepare a solution of 122 g of NaNO₂ in 1 L of H₂O. Add this solution dropwise to the reaction mixture. Continue to stir the resulting clear solution for 40 minutes at room temperature, during which it will turn yellow.[5][6]

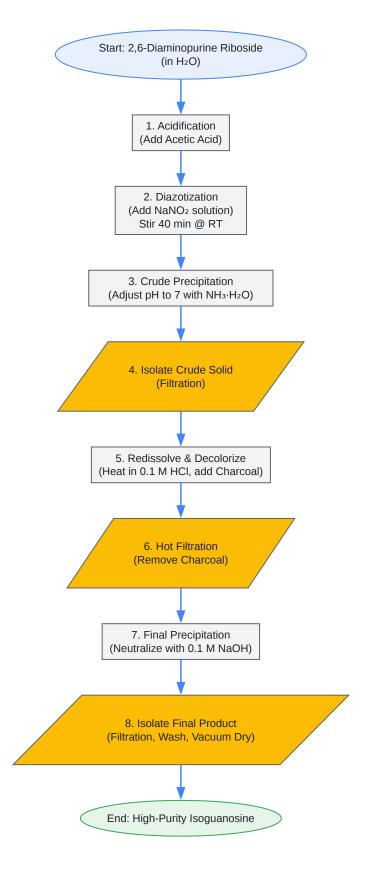


- Crude Precipitation: In an ice water bath, adjust the pH of the yellow solution to 7.0 using 2.8% aqueous ammonia. This will cause the crude **isoguanosine** product to precipitate.[5]
- Initial Purification: Isolate the precipitate by filtration. Dissolve the crude solid in 0.1 M HCl with heating. Add active charcoal to the solution.[6]
- Hot Filtration: Perform a hot filtration to remove the active charcoal.
- Final Precipitation: Cool the filtrate in an ice bath and neutralize it with 0.1 M NaOH to precipitate the purified product.[6]
- Final Isolation: Collect the solid product by filtration, wash with ice water, and dry under a
 vacuum to yield a light yellow powder.[6] The reported yield for the purified product is 43%
 (86 g).[6]

Synthesis Workflow Diagram

The logical flow of the large-scale synthesis protocol is visualized below. This diagram outlines the key stages, from starting materials to the final high-purity product.





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